molecular formula C20H25ClN2O5 B587106 Amlodipine-d4 CAS No. 1185246-14-3

Amlodipine-d4

Cat. No.: B587106
CAS No.: 1185246-14-3
M. Wt: 412.903
InChI Key: HTIQEAQVCYTUBX-YQUBHJMPSA-N
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Description

Amlodipine-d4 is a deuterated form of amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug. This compound is particularly useful in scientific research due to its stability and the ability to trace its metabolic fate in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amlodipine-d4 involves the incorporation of deuterium atoms into the amlodipine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated ethyl acetoacetate can be used in the synthesis of the dihydropyridine ring of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Amlodipine-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.

    Reduction: The nitro group in this compound can be reduced to an amine group.

    Substitution: The chlorine atom in the phenyl ring of this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include the oxidized pyridine derivative, the reduced amine derivative, and various substituted phenyl derivatives.

Scientific Research Applications

Amlodipine-d4 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to trace the metabolic pathways and determine the pharmacokinetics of the drug in biological systems.

    Metabolic Studies: this compound is used to study the metabolism of amlodipine and to identify its metabolites.

    Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and to understand the impact of other drugs on the metabolism of amlodipine.

    Stable Isotope Labeling: this compound is used as a stable isotope-labeled internal standard in mass spectrometry-based assays to quantify amlodipine in biological samples.

Mechanism of Action

Amlodipine-d4 exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure. The molecular targets of this compound include the L-type calcium channels, which are responsible for the regulation of calcium influx in these tissues.

Comparison with Similar Compounds

Amlodipine-d4 is compared with other similar compounds such as:

    Amlodipine: The non-deuterated form of the drug, used widely in clinical practice.

    Felodipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

    Nicardipine: A calcium channel blocker used in the treatment of hypertension and angina.

    Nifedipine: A dihydropyridine calcium channel blocker with a shorter duration of action compared to amlodipine.

Uniqueness

The uniqueness of this compound lies in its deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium can also lead to differences in the metabolic pathways and the rate of metabolism, providing valuable insights into the drug’s behavior in biological systems.

Biological Activity

Amlodipine-d4 is a deuterated form of amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties:
this compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and alters its pharmacokinetic properties. This modification is particularly useful in clinical pharmacology for tracing studies and understanding drug metabolism.

Amlodipine acts as a dihydropyridine calcium antagonist, inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to:

  • Vasodilation: Amlodipine preferentially relaxes vascular smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure.
  • Reduced Myocardial Oxygen Demand: By dilating peripheral arterioles, it reduces afterload on the heart, thus lowering myocardial oxygen consumption.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to evaluate its bioavailability and metabolic pathways. Key parameters include:

  • Absorption: Amlodipine is absorbed slowly from the gastrointestinal tract, with peak plasma concentrations occurring 6-12 hours post-administration.
  • Bioavailability: Estimated between 64% to 90%, indicating efficient absorption.
  • Volume of Distribution: Approximately 21 L/kg, suggesting extensive tissue distribution.
  • Protein Binding: About 98% of the drug binds to plasma proteins, influencing its therapeutic efficacy.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration (Cmax)2.6 ng/mL
Area Under Curve (AUC0-t)127.5 h·ng/mL
Bioavailability (% range)64% - 90%
Volume of Distribution (L/kg)21
Protein Binding (%)98

Biological Activity

The biological activity of this compound can be assessed through various studies that highlight its efficacy in managing hypertension and angina.

Case Study Insights

  • Hypertension Management:
    A study involving patients with essential hypertension demonstrated that this compound significantly reduced systolic and diastolic blood pressure compared to baseline measurements. The study reported a consistent reduction in blood pressure over a 24-hour period post-administration.
  • Angina Pectoris:
    In patients with stable angina, this compound was shown to improve exercise tolerance and reduce the frequency of anginal attacks. The mechanism was attributed to improved coronary blood flow due to decreased vascular resistance.
  • Combination Therapy:
    Research indicated that when coadministered with esaxerenone, this compound did not significantly alter the pharmacokinetics of esaxerenone, suggesting compatibility in combination therapies without adverse interactions .

Research Findings

Clinical Trials:
Multiple randomized controlled trials have established the safety and efficacy profile of amlodipine in various populations. Notably:

  • Efficacy in Elderly Patients: A trial focused on elderly patients demonstrated that amlodipine effectively managed hypertension with minimal side effects, reinforcing its role as a first-line treatment option.
  • Long-term Outcomes: Longitudinal studies have shown that long-term use of amlodipine correlates with reduced cardiovascular events compared to placebo groups.

Q & A

Basic Research Questions

Q. How can researchers validate the quantification of Amlodipine-d4 in biological matrices using LC-MS/MS?

Methodological Answer:

  • Use a validated protocol involving liquid chromatography (e.g., Atlantis dC18 column) coupled with tandem mass spectrometry (e.g., 4000 QTRAP®). Key steps include plasma sample preparation with methyl tert-butyl ether extraction, spiking with internal standards (e.g., this compound), and analysis via multiple reaction monitoring (MRM) transitions (e.g., m/z 413.2 → 238.3) .
  • Ensure calibration curves meet linearity (R² > 0.99) and assess precision (CV < 15%) and accuracy (85–115%) across the analytical range. Include quality controls at low, medium, and high concentrations .

Q. What are the critical stability parameters to evaluate for this compound in experimental storage conditions?

Methodological Answer:

  • Test short-term (room temperature), long-term (-80°C), and freeze-thaw stability using triplicate samples. Quantify degradation via back-calculation against fresh standards. Stability criteria: ≤15% deviation from baseline concentrations .
  • Document storage conditions (e.g., inert gas, light protection) to minimize deuterium loss, which could alter isotopic purity .

Q. How to identify gaps in existing literature on this compound pharmacokinetics for hypothesis generation?

Methodological Answer:

  • Conduct a systematic review using databases like PubMed and Chemotion, filtering for studies on deuterated calcium channel blockers. Focus on understudied areas such as tissue distribution or metabolite profiling .
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, e.g., "How does deuteration affect hepatic metabolism compared to non-deuterated amlodipine?" .

Advanced Research Questions

Q. How to optimize extraction efficiency of this compound from complex matrices like whole blood or tissue homogenates?

Methodological Answer:

  • Compare protein precipitation (e.g., acetonitrile), liquid-liquid extraction (e.g., MTBE), and solid-phase extraction (SPE) using recovery rates (%) as the dependent variable. Include internal standard corrections for matrix effects .
  • Use a factorial design to test pH (e.g., 8–10), solvent ratios, and centrifugation speeds. Analyze via ANOVA to identify significant factors (p < 0.05) .

Q. What strategies resolve contradictions in reported this compound pharmacokinetic parameters across species?

Methodological Answer:

  • Perform meta-analysis with species (rat, human), dose, and sampling time as covariates. Use mixed-effects models to account for inter-study variability. Highlight discrepancies in clearance rates or volume of distribution .
  • Validate findings via cross-species experiments under standardized conditions (e.g., identical LC-MS/MS protocols) to isolate methodological vs. biological differences .

Q. How to design a study investigating isotopic effects of this compound on receptor binding kinetics?

Methodological Answer:

  • Use surface plasmon resonance (SPR) or radioligand binding assays. Independent variables: deuterated vs. non-deuterated amlodipine concentrations. Dependent variables: association/dissociation rates (kₐ, kₐ) and equilibrium binding constants (KD) .
  • Apply kinetic modeling (e.g., Langmuir isotherm) and compare confidence intervals for deuterium-induced changes .

Q. What computational approaches predict metabolic pathways of this compound to guide in vitro assays?

Methodological Answer:

  • Use in silico tools like Meteor (Lhasa Limited) or GLORYx to simulate phase I/II metabolism. Prioritize high-probability metabolites (e.g., dehydrogenated or hydroxylated derivatives) for LC-MS/MS confirmation .
  • Validate predictions with hepatocyte incubations and stable isotope tracing to map deuterium retention in metabolites .

Q. How to integrate LC-MS/MS and NMR data for structural elucidation of this compound degradation products?

Methodological Answer:

  • Combine LC-MS/MS fragmentation patterns (e.g., characteristic m/z transitions) with <sup>1</sup>H/<sup>2</sup>H NMR chemical shifts. Use heteronuclear correlation spectroscopy (e.g., HMBC) to confirm deuterium positions .
  • Establish a degradation pathway model using kinetic data (e.g., Arrhenius plots) and computational thermodynamics (e.g., DFT calculations) .

Q. Methodological and Analytical Standards

Q. What criteria ensure reproducibility of this compound studies across laboratories?

Methodological Answer:

  • Adopt FAIR data principles: Share raw LC-MS/MS spectra, calibration data, and metadata via repositories like RADAR4Chem. Use standardized templates for reporting LOQ, accuracy, and precision .
  • Conduct inter-laboratory trials with blinded samples to assess method robustness (e.g., % coefficient of variation between labs) .

Q. How to address ethical and regulatory requirements in preclinical this compound research?

Methodological Answer:

  • Submit protocols to institutional animal or biosafety committees, specifying deuterated compound handling and waste disposal. Reference guidelines like OECD 453 (carcinogenicity testing) for dosing regimens .
  • Include data anonymization plans in human tissue studies and obtain informed consent for biobanking .

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670072
Record name 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185246-14-3
Record name 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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